6-Dehydrofluorocortisol acetate

Description

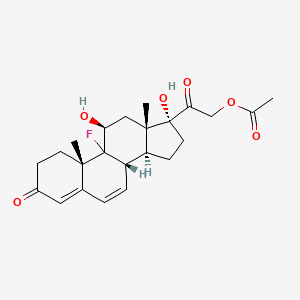

Structure

2D Structure

3D Structure

Properties

CAS No. |

564-57-8 |

|---|---|

Molecular Formula |

C23H29FO6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h4-5,10,16-18,27,29H,6-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23?/m0/s1 |

InChI Key |

GSRCJMSHBYRGBV-FHKFZDDKSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2C=CC4=CC(=O)CCC43C)F)O)C)O |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3([C@H]2C=CC4=CC(=O)CC[C@@]43C)F)O)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2C=CC4=CC(=O)CCC43C)F)O)C)O |

Synonyms |

6-dehydro-9 alpha-fluorocortisol acetate 6-dehydro-FCAC 6-dehydrofluorocortisol acetate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 6 Dehydrofluorocortisol Acetate

Stereoselective Synthesis Pathways for 6-Fluoro Steroids

The introduction of a fluorine atom at the 6-position of the steroid nucleus, particularly with α-stereochemistry, is a critical step that significantly influences the biological activity of corticosteroids. Achieving high stereoselectivity in this transformation is a key challenge in synthetic steroid chemistry.

Enolate Chemistry and Electrophilic Fluorination Strategies

The regioselective and stereoselective introduction of fluorine at the C6 position of the steroid backbone is commonly achieved through the electrophilic fluorination of a steroid enolate or its synthetic equivalent, an enol ester. core.ac.uknih.govresearchgate.netnih.gov This strategy takes advantage of the nucleophilic character of the C6 carbon in the enolate intermediate.

The general process involves the conversion of a 3-keto-Δ⁴-steroid into a corresponding Δ³,⁵-dienol ester. This intermediate then reacts with an electrophilic fluorinating agent. The reaction of enol esters with electrophilic fluorinating agents like Selectfluor is facile and proceeds under mild conditions to yield α-fluoroketones. core.ac.ukresearchgate.net Mechanistic studies suggest that this reaction proceeds through a polar two-electron process involving an oxygen-stabilized carbenium species, rather than a single-electron transfer mechanism. core.ac.uk

Kinetic studies on the fluorination of enol ester derivatives of various steroids, including progesterone (B1679170), testosterone, and hydrocortisone, with N-F reagents have provided quantitative insights into the reaction rates and stereoselectivities. nih.govnih.govresearchgate.net These studies are crucial for optimizing reaction conditions to favor the formation of the desired 6α-fluoro isomer.

Novel Reagents and Catalytic Systems in 6α-Fluorination

A variety of electrophilic fluorinating reagents have been developed and employed for the synthesis of 6-fluoro steroids. Among the most widely used are N-fluoro reagents, which are generally more stable and easier to handle than elemental fluorine. nih.govgoogle.com

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Class | Specific Examples | Key Characteristics |

|---|---|---|

| N-F Reagents | Selectfluor® (F-TEDA-BF₄) | Bench-stable solid, highly reactive, good solubility in various solvents. core.ac.uknih.gov |

| N-Fluorobenzenesulfonimide (NFSI) | Another common N-F reagent used for comparison in kinetic studies. nih.govresearchgate.net | |

| Fluoropyridinium salts | A class of electrophilic fluorinating agents. core.ac.ukresearchgate.net |

Selectfluor® has emerged as a particularly efficient and stereoselective fluorinating agent for the 6α-fluorination of steroid enol esters. nih.govgoogle.comgoogle.com Its reaction with enolized 21-esters of 17-hydroxy-9β,11β-epoxy-16-methylpregna-3,5-diene-3,20-diones shows high stereospecificity for the 6α-position. google.com

Recent advancements have also explored the use of catalytic systems to enhance the efficiency and selectivity of fluorination reactions. This includes the use of Lewis acids and the development of nickel-catalyzed hydroalkylation of fluoroalkenes for the enantio- and diastereoselective synthesis of vicinal fluorine-containing stereogenic centers, which represents a significant step forward in fluoro-organic synthesis. nih.gov

Diastereoselective Control in 6,7-Dehydro Steroid Formation

The introduction of a double bond between carbons 6 and 7 to form a 6-dehydro derivative significantly alters the conformation and biological properties of the steroid. nih.gov The formation of this double bond needs to be controlled to achieve the desired diastereomer.

The synthesis of 6-dehydro steroids often involves the elimination of a suitable leaving group from the C7 position of a 6-substituted steroid. The stereochemistry of the starting material and the choice of reaction conditions are crucial for controlling the geometry of the resulting double bond.

In the context of 6-fluoro steroids, the fluorination of a Δ⁵-steroid can lead to a mixture of 6α- and 6β-fluoro isomers. nih.gov The subsequent introduction of the 6,7-double bond would then depend on the stereochemistry at C6. Alternatively, the 6,7-double bond can be introduced prior to fluorination. The synthesis of 7-dehydrocholesterol (B119134) and its subsequent enzymatic conversion to 7-dehydropregnenolone demonstrates a biological pathway for the formation of a 5,7-diene system, which is structurally related to the 6,7-dehydro moiety in other steroid classes. nih.gov

Precursor Chemistry and Intermediate Transformations

The synthesis of complex steroids like 6-Dehydrofluorocortisol acetate (B1210297) relies on the availability of suitable starting materials and the efficient transformation of key intermediates.

Role of Pregn-4-enes and Estra-3,5-diene Derivatives

Pregnane (B1235032) derivatives are fundamental building blocks for corticosteroids. The biosynthesis of steroid hormones starts from cholesterol, which is converted to pregnenolone, a C21 steroid. nih.govyoutube.comyoutube.comyoutube.com Pregnenolone is then transformed into progesterone, a key pregn-4-ene derivative, which serves as a precursor for the synthesis of various corticosteroids. youtube.comyoutube.com

In synthetic routes, specifically functionalized pregnane derivatives are employed. For instance, 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate is a key synthetic intermediate for the preparation of several glucocorticoids. americanpharmaceuticalreview.com

Estra-3,5-diene derivatives are also crucial intermediates, particularly in the context of introducing functionality at the C6 position. The enolization of a 3-keto-Δ⁴-steroid to a Δ³,⁵-diene allows for the subsequent electrophilic attack at C6. google.com The fluorination of enolized 21-esters of 17-hydroxy-9β, 11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione is a prime example of this strategy. google.com Estra-1,3,5(10)-triene derivatives are also significant in steroid chemistry, serving as precursors for various modified steroids. nih.govgoogle.comgoogle.comnih.gov

Multi-Step Synthesis Approaches from Steroid Building Blocks

The total synthesis of steroids is a complex endeavor. More commonly, semi-synthetic approaches are used, starting from readily available steroid building blocks. These multi-step sequences involve a series of reactions to introduce the desired functional groups and stereochemistry.

A typical synthetic sequence for a 6-fluoro corticosteroid might involve the following key steps:

Enol Ester Formation: Conversion of a 3-keto-Δ⁴-steroid precursor to its corresponding Δ³,⁵-dienol ester. americanpharmaceuticalreview.com

Stereoselective Fluorination: Reaction of the dienol ester with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the 6α-fluoro group. google.comamericanpharmaceuticalreview.com

Epoxide Ring Opening: In the case of precursors containing a 9β,11β-epoxide, this ring can be opened with hydrogen fluoride (B91410) to introduce a 9α-fluoro group. google.com

Side Chain Modification: Manipulation of the C17 side chain to introduce the desired acetate group.

Dehydrogenation: Introduction of the 6,7-double bond, if not already present, through an elimination reaction. nih.gov

The Diels-Alder reaction is a powerful tool in the de novo synthesis of the steroid ring system, allowing for the construction of the six-membered rings with good stereocontrol. wikipedia.org However, for the synthesis of 6-Dehydrofluorocortisol acetate, semi-synthetic routes starting from existing steroid skeletons are more common.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetyl hypofluorite |

| Cholesterol |

| Cortisol |

| 7-Dehydrocholesterol |

| 7-Dehydropregnenolone |

| Flumethasone |

| Fluticasone propionate |

| Hydrocortisone |

| N-Fluorobenzenesulfonimide (NFSI) |

| Pregnenolone |

| Progesterone |

| Selectfluor® (F-TEDA-BF₄) |

| Testosterone |

| 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate |

Acylation and Other Functional Group Modifications

Acylation and other functional group modifications are pivotal in the development of steroid-based therapeutics and research tools. These chemical alterations can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. In the context of this compound, such modifications are key to unlocking its full potential in various research settings.

Acetate Esterification Reactions

The 21-acetate ester of 6-Dehydrofluorocortisol is a critical functional group that can be introduced through various established esterification protocols. The primary hydroxyl group at the C21 position of the corticosteroid precursor is the target for this reaction.

Standard laboratory synthesis of corticosteroid acetates often involves the reaction of the corresponding 21-hydroxyl steroid with an acetylating agent. Acetic anhydride (B1165640) is a commonly employed reagent for this transformation, often in the presence of a base catalyst such as pyridine (B92270) or a tertiary amine. The reaction proceeds via nucleophilic attack of the C21-hydroxyl group on the carbonyl carbon of the acetic anhydride, leading to the formation of the acetate ester and acetic acid as a byproduct.

Alternatively, acetyl chloride can be used as a more reactive acetylating agent. Due to its higher reactivity, these reactions are typically carried out at lower temperatures and may require a non-nucleophilic base to scavenge the hydrochloric acid that is formed.

Enzymatic or chemoenzymatic approaches have also gained traction for the selective acylation of steroids. Lipases, for instance, can catalyze the regioselective acetylation of the C21-hydroxyl group under mild reaction conditions. This method offers the advantages of high selectivity, reduced side product formation, and environmentally benign reaction conditions.

The table below summarizes common reagents and conditions for the acetate esterification of corticosteroids, which are applicable to the synthesis of this compound from its 21-hydroxyl precursor.

| Reagent | Catalyst/Solvent | Typical Conditions |

| Acetic Anhydride | Pyridine | Room temperature to gentle heating |

| Acetyl Chloride | Triethylamine/Dichloromethane | 0°C to room temperature |

| Lipase | Organic Solvent (e.g., aprotic) | Mild temperature (e.g., 30-40°C) |

Derivatization for Enhanced Research Utility (e.g., probes)

To investigate the mechanisms of action, receptor binding kinetics, and cellular distribution of corticosteroids like this compound, it is often necessary to modify the molecule to create specialized research probes. These derivatives are designed to possess specific properties, such as radioactivity, fluorescence, or the ability to form covalent bonds with their biological targets. nih.gov

Labeled Steroids for Receptor Binding Assays:

Radioligand binding assays are a fundamental technique for studying receptor-ligand interactions. giffordbioscience.comlabome.com To utilize this compound in such assays, it can be isotopically labeled. This typically involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the steroid scaffold during its synthesis. For example, using [1-¹⁴C]-acetic anhydride in the final esterification step would yield [¹⁴C]-6-Dehydrofluorocortisol acetate. These radiolabeled molecules allow for highly sensitive detection and quantification of receptor binding. giffordbioscience.com

Another strategy involves the attachment of a biotin (B1667282) moiety to the steroid. nih.gov Biotinylated probes can be used in conjunction with avidin (B1170675) or streptavidin-conjugated reporter enzymes or fluorophores, enabling non-radioactive detection methods like ELISA or fluorescence-based assays. nih.gov The synthesis of a biotinylated derivative of this compound would likely involve the introduction of a linker arm at a non-critical position of the steroid to avoid interfering with receptor binding.

Affinity Labels:

Affinity labels are reactive molecules that bind to a receptor and then form a covalent bond with it, allowing for the identification and characterization of the receptor protein. nih.gov For this compound, derivatization to an affinity label could be achieved by introducing an electrophilic group, such as a mesylate or a haloacetyl group, at the 21-position instead of the acetate. For instance, dexamethasone (B1670325) 21-mesylate has been used as an effective affinity label for glucocorticoid receptors. nih.gov A similar strategy could be applied to 6-Dehydrofluorocortisol.

Fluorescent Probes:

Fluorescently labeled corticosteroids are invaluable tools for visualizing receptor distribution and trafficking in living cells. The synthesis of a fluorescent probe based on this compound would involve conjugating a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the steroid. The point of attachment is crucial and is typically chosen to be a position that does not abolish biological activity.

The table below provides examples of derivatization strategies for creating corticosteroid-based research probes.

| Probe Type | Derivatization Strategy | Example Application |

| Radiolabeled Probe | Incorporation of ³H or ¹⁴C during synthesis | Receptor binding assays giffordbioscience.com |

| Biotinylated Probe | Conjugation of biotin via a linker arm | Non-radioactive immunoassays nih.gov |

| Affinity Label | Introduction of an electrophilic group (e.g., mesylate) | Covalent labeling of receptors nih.gov |

| Fluorescent Probe | Attachment of a fluorophore | Cellular imaging of receptors |

Molecular Interactions and Receptor Binding Dynamics of 6 Dehydrofluorocortisol Acetate

Binding Affinity to Type I (Mineralocorticoid) Receptors

Research indicates that the introduction of a double bond at the C6-C7 position in the corticosteroid backbone does not substantially diminish the molecule's affinity for Type I mineralocorticoid receptors (MR). nih.govphysiology.org This retention of affinity is crucial to its mechanism of action, allowing it to effectively dock with and influence MR-mediated pathways.

Illustrative Competitive Binding Affinity for Type I (Mineralocorticoid) Receptor

| Compound | Relative Binding Affinity (Illustrative) |

|---|---|

| Aldosterone (Endogenous Ligand) | High |

| 6-Dehydrofluorocortisol Acetate (B1210297) | Comparable to Aldosterone |

| Dexamethasone (B1670325) | Low |

Note: This table is illustrative, reflecting the principle of competitive binding rather than precise, experimentally derived Ki or IC50 values, which are not available in the cited literature.

The selectivity of steroid-receptor interactions is governed by the three-dimensional complementarity between the ligand and the receptor's binding pocket. The introduction of the C6-C7 double bond in 6-Dehydrofluorocortisol acetate induces a conformational change in the A-ring of the steroid nucleus. This alteration in molecular geometry is a key determinant of its receptor binding profile. While the precise molecular interactions have not been fully elucidated for this specific compound, it is understood that this structural modification impacts how the steroid fits within the ligand-binding domains of both Type I and Type II receptors, favoring interaction with the former.

Modulation of Type II Receptor-Mediated Processes

A significant consequence of the 6-dehydro modification is the substantial reduction in the compound's affinity for Type II glucocorticoid receptors (GR). nih.govphysiology.org This diminished interaction with GR is a defining characteristic that separates this compound from many other synthetic corticosteroids.

The introduction of the C6-C7 double bond creates a stark contrast in the receptor affinity profile of this compound when compared to its parent compound, fludrocortisone (B194907), and other potent glucocorticoids like dexamethasone. While fludrocortisone exhibits high affinity for both mineralocorticoid and glucocorticoid receptors, the 6-dehydro derivative displays a marked preference for the mineralocorticoid receptor. This differential affinity underscores the principle of receptor selectivity.

Illustrative Differential Receptor Affinity

| Compound | Type I (Mineralocorticoid) Receptor Affinity (Illustrative) | Type II (Glucocorticoid) Receptor Affinity (Illustrative) |

|---|---|---|

| This compound | High | Substantially Reduced |

| Fludrocortisone | High | High |

| Dexamethasone | Low | Very High |

Note: This table is illustrative and intended to demonstrate the relative differences in receptor affinities based on the cited literature, not absolute binding values.

In vitro studies are essential for characterizing the receptor selectivity of novel steroid compounds. Such systems typically involve cell lines expressing either Type I or Type II receptors, allowing for the direct measurement of binding affinities and functional responses. For 6-dehydro corticosteroids, these in vitro assays have confirmed that the introduction of the C6-C7 double bond leads to a preferential activation of mineralocorticoid receptor-mediated pathways, while having a significantly reduced effect on glucocorticoid receptor-mediated processes. nih.govphysiology.org This selectivity is a direct result of the altered binding dynamics at the molecular level.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) for corticosteroids is a well-established field, and the case of this compound provides a clear example of how a specific structural modification can dramatically alter biological activity. The key SAR insights for this compound are centered on the C6-C7 unsaturation.

The primary findings from SAR studies of 6-dehydro corticosteroids indicate that:

C6-C7 Double Bond: This modification is the principal driver for the observed shift in receptor selectivity. It decreases the affinity for the glucocorticoid receptor while maintaining affinity for the mineralocorticoid receptor. nih.govphysiology.org

9α-Fluoro Group: The presence of the fluorine atom at the 9α position is known to enhance both mineralocorticoid and glucocorticoid activity in the parent compounds. In this compound, this likely contributes to the retained high affinity for the mineralocorticoid receptor.

21-Acetate Ester: The acetate group at the C21 position is a common modification that can influence the pharmacokinetic properties of the steroid.

In essence, the SAR for this compound demonstrates a fascinating interplay of structural features, where the introduction of a double bond in the A-ring fundamentally reshapes the molecule's interaction with its biological targets, leading to a more specialized pharmacological profile.

Impact of the 6,7-Double Bond on Receptor Recognition

The introduction of a double bond in the steroid nucleus can induce significant conformational changes, thereby altering the molecule's fit within the ligand-binding pocket of a receptor. The presence of a double bond between carbons 6 and 7 in the B-ring of the steroid is a less common modification compared to unsaturation in the A-ring (e.g., the 1,2-double bond in prednisone) or the C-ring (e.g., the 9,11-double bond in vamorolone). nih.gov

The planarity introduced by the sp2-hybridized carbons at positions 6 and 7 would flatten the B-ring. This alteration in the three-dimensional shape of the steroid backbone can affect how the molecule is recognized by the amino acid residues lining the receptor's ligand-binding domain. The precise impact on receptor binding affinity—whether it increases or decreases—would depend on the specific contacts made with the receptor. A flatter B-ring might either improve or hinder the optimal alignment of other key functional groups, such as the 11-hydroxyl and the C17 side chain, with their respective interaction points within the receptor.

For instance, studies on other steroids have shown that unsaturation in the B-ring can decrease activity in some cases. uomustansiriyah.edu.iq However, the specific context of the 6,7-position in a fluorinated cortisol derivative would require dedicated binding assays to determine the net effect. It is plausible that this modification could influence the allosteric communication between the ligand-binding domain and other functional domains of the receptor, potentially modulating the recruitment of co-regulators.

Influence of Fluorine Substitution on Steroid-Receptor Complexes

Fluorination is a common strategy in medicinal chemistry to enhance the biological activity of corticosteroids. The introduction of a fluorine atom, typically at the 9α-position, is known to significantly increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This is attributed to the high electronegativity of fluorine, which exerts a potent inductive effect on neighboring functional groups.

In the context of a fluorinated cortisol derivative, a 9α-fluoro group would withdraw electron density from the 11β-hydroxyl group. This electronic perturbation is thought to increase the acidity of the 11β-hydroxyl proton, thereby strengthening the hydrogen bond it forms with key amino acid residues, such as asparagine-564 in the glucocorticoid receptor. nih.gov This enhanced hydrogen bonding interaction is a critical determinant of high-affinity binding.

Furthermore, the presence of a fluorine atom can shield the steroid nucleus from metabolic degradation, prolonging its biological half-life. While fluorination generally enhances potency, the specific position of the fluorine atom is crucial. For example, a 6α-fluoro substitution has been shown to have less impact on salt retention properties compared to a 9α-fluoro group. uomustansiriyah.edu.iq Although the exact position of fluorination in this compound is not specified in the compound name alone, a 9α-substitution is a common and well-studied modification for enhancing glucocorticoid activity.

The following table summarizes the general effects of fluorination on steroid receptor binding, based on findings from various fluorinated steroids.

| Structural Modification | Effect on Receptor Interaction | Consequence for Binding Affinity |

| 9α-Fluorination | Increases the acidity of the 11β-hydroxyl group, strengthening hydrogen bonding with the receptor. | Generally increases binding affinity for the glucocorticoid receptor. |

| 9α-Fluorination | Inductive effect alters the electronic properties of the steroid nucleus. | Can enhance both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq |

| 6α-Fluorination | Provides steric bulk and alters electronic properties in the A/B ring junction. | Can modulate activity and may have a different impact on mineralocorticoid versus glucocorticoid receptors compared to 9α-fluorination. uomustansiriyah.edu.iq |

Acetate Moiety's Contribution to Binding Characteristics

The esterification of the C21-hydroxyl group with an acetate moiety is a common modification for many synthetic corticosteroids. The primary role of the acetate group is often to modify the pharmacokinetic properties of the drug, such as its absorption and duration of action. However, the acetate group can also have a direct or indirect influence on receptor binding.

The C21-hydroxyl group of cortisol forms a crucial hydrogen bond with a glutamine residue (Gln642 in the glucocorticoid receptor) in the ligand-binding pocket. The addition of an acetate group at this position introduces a bulkier, more lipophilic substituent. This could potentially alter the interaction with the receptor in several ways:

Steric Effects: The larger size of the acetate group compared to a hydroxyl group might cause a slight repositioning of the steroid within the binding pocket. This could lead to subtle adjustments in the positioning of other key interacting groups on the steroid.

Receptor Conformation: The binding of a ligand with a C21-acetate may induce a slightly different conformational change in the receptor compared to the corresponding 21-hydroxyl compound. This could, in turn, affect the interaction of the receptor with coactivators or corepressors.

It is important to note that many C21-esters are prodrugs, which are hydrolyzed to the active 21-hydroxyl form in vivo. However, the binding affinity of the esterified form to the receptor can still be relevant for its initial interactions at the cellular level. Studies with other steroid esters, such as medroxyprogesterone (B1676146) acetate, have shown that the esterified form can effectively bind to steroid receptors. nih.govnih.gov

The relative binding affinities of various steroids to the glucocorticoid receptor (GR) can provide context for how these modifications might influence potency. The following table presents a conceptual comparison based on known structure-activity relationships.

| Compound | Key Structural Features | Expected Relative GR Binding Affinity |

| Cortisol | Endogenous glucocorticoid | Baseline |

| Fluorocortisol | 9α-Fluorination | Higher than Cortisol |

| 6-Dehydrocortisol | 6,7-Double bond | Potentially altered (increase or decrease) |

| This compound | 6,7-Double bond, Fluorination, C21-Acetate | Combination of effects; likely high affinity |

This table is illustrative and the actual binding affinity of this compound would need to be determined experimentally.

Cellular and Subcellular Mechanisms of Action in Non Human Models

Effects on Ion Transport Systems in Model Organisms

There is no available research investigating the effects of 6-Dehydrofluorocortisol acetate (B1210297) on ion transport systems in any model organisms.

No studies have been published that examine the influence of 6-Dehydrofluorocortisol acetate on sodium and potassium fluxes in isolated tissues.

The role of specific ion channels and transporters in mediating any potential effects of this compound is unknown, as no research has been conducted in this area.

Gene Expression Modulation by Steroid-Receptor Complexes (Non-Human)

The mechanisms by which this compound may modulate gene expression through steroid-receptor complexes in non-human models have not been investigated.

There is no information on whether or how this compound engages in the transcriptional regulation of mineralocorticoid-responsive genes.

Any potential non-genomic actions of this compound remain uncharacterized, as no studies on this topic are available.

Comparative Mechanistic Studies with Established Steroids

No comparative mechanistic studies have been performed to contrast the actions of this compound with those of other established steroids.

Differentiating Actions from Deoxycorticosterone Acetate (DOCA)

The introduction of a double bond at the 6 and 7 positions of the steroid nucleus in this compound significantly alters its biological activity compared to Deoxycorticosterone Acetate (DOCA). While both are steroids, their effects on urinary sodium and potassium excretion are markedly different.

The key distinction lies in their affinity for different types of steroid receptors. The modification in this compound leads to a substantial reduction in its affinity for Type II (glucocorticoid) receptors, while its affinity for Type I (mineralocorticoid) receptors is not significantly diminished. nih.gov Consequently, this compound preferentially binds to the Type I receptors, which are primarily responsible for sodium retention. nih.gov

This preferential binding allows this compound to act as a competitor with endogenous and other exogenous mineralocorticoids for these Type I receptors. nih.gov In contrast, DOCA is known for its potent mineralocorticoid activity, leading to sodium and water retention and potassium excretion when administered alone. nih.gov The potentiation of DOCA's activity by sodium chloride in rat models, causing renal and cardiac hypertrophy, further underscores its strong mineralocorticoid effects. nih.gov

When this compound is administered alongside a mineralocorticoid, it competes for the Type I receptors. This competition can lead to an increase in both sodium (natriuresis) and potassium (kaliuresis) excretion. nih.gov This effect is interpreted as evidence for a Type II receptor mediation of these ion fluxes, which are unmasked when the Type I receptors are competitively blocked by the 6-dehydro derivative. nih.gov

Table 1: Comparative Effects of this compound and DOCA on Electrolyte Excretion in Rats

| Feature | This compound | Deoxycorticosterone Acetate (DOCA) |

| Primary Receptor Affinity | Preferential for Type I (mineralocorticoid) receptors, with reduced affinity for Type II (glucocorticoid) receptors. nih.gov | Binds to Type I (mineralocorticoid) receptors. |

| Effect on Sodium Excretion (when administered with another mineralocorticoid) | Increases natriuresis. nih.gov | Promotes sodium retention. nih.gov |

| Effect on Potassium Excretion (when administered with another mineralocorticoid) | Increases kaliuresis. nih.gov | Promotes kaliuresis. nih.gov |

| Mechanism of Differentiated Action | Competes with mineralocorticoids for Type I receptors, suggesting a Type II receptor mediation of increased ion fluxes. nih.gov | Directly stimulates Type I receptors leading to classic mineralocorticoid effects. |

Contrasting with 9α-Fluorocortisol Acetate (9α-F-Cac)

The parent compound of this compound, 9α-Fluorocortisol acetate (also known as fludrocortisone (B194907) acetate), is a potent synthetic mineralocorticoid. droracle.aimedchemexpress.com The introduction of the double bond at the 6-7 position in this compound creates a significant functional contrast between the two molecules.

Similar to the differentiation from DOCA, the key difference lies in the receptor binding profile. The 6-7 double bond in this compound markedly reduces its affinity for Type II receptors without a substantial change in its affinity for Type I receptors. nih.gov This makes it a selective competitor at the mineralocorticoid receptor.

In contrast, 9α-Fluorocortisol acetate possesses very potent mineralocorticoid properties and also has high glucocorticoid activity. droracle.ai Its effects include marked sodium retention and an increase in urinary potassium excretion. droracle.ai

When this compound is administered with a mineralocorticoid like its parent compound, it leads to an increase in both natriuresis and kaliuresis. nih.gov This is a direct consequence of its competitive binding to Type I receptors, which uncovers the involvement of Type II receptors in mediating these ion fluxes. nih.gov This stands in stark contrast to the primary action of 9α-Fluorocortisol acetate, which is to promote sodium reabsorption.

Table 2: Comparative Receptor Affinity and Effects of this compound and 9α-Fluorocortisol Acetate

| Feature | This compound | 9α-Fluorocortisol Acetate (9α-F-Cac) |

| Receptor Affinity | Preferential binding to Type I receptors; substantially reduced affinity for Type II receptors. nih.gov | High affinity for both Type I and Type II receptors. droracle.ai |

| Effect on Urinary Sodium | When co-administered with a mineralocorticoid, it increases sodium excretion. nih.gov | Promotes sodium retention. droracle.ai |

| Effect on Urinary Potassium | When co-administered with a mineralocorticoid, it increases potassium excretion. nih.gov | Increases potassium excretion. droracle.ai |

| Primary Mechanism | Competitive antagonism at Type I mineralocorticoid receptors. nih.gov | Potent agonist at mineralocorticoid receptors. droracle.ai |

Analytical and Biophysical Characterization in Research

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating 6-Dehydrofluorocortisol acetate (B1210297) from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstones of this analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for assessing the purity and quantifying non-volatile compounds like 6-Dehydrofluorocortisol acetate. Developing a robust HPLC method is a critical first step in its analysis. A typical reversed-phase HPLC (RP-HPLC) method would be established and validated according to International Conference on Harmonisation (ICH) guidelines. sigmaaldrich.com

Method development for a compound like this compound would involve a systematic evaluation of several parameters to achieve optimal separation and detection. Key considerations include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. For instance, a C18 column is a common choice for steroid analysis due to its hydrophobicity, providing good retention and separation. sigmaaldrich.commedrxiv.org

The mobile phase often consists of a mixture of an aqueous component (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). sigmaaldrich.comdiva-portal.org The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve the desired separation. For example, an isocratic mobile phase of methanol (B129727) and water (65:35 v/v) has been successfully used for the analysis of dexamethasone (B1670325) acetate, a related corticosteroid. medrxiv.orgdiva-portal.org The flow rate is typically set around 1.0 mL/min. sigmaaldrich.commedrxiv.orgdiva-portal.org

Detection is commonly performed using a UV detector, as the α,β-unsaturated ketone chromophore present in the A-ring of most corticosteroids, including the dehydro- (B1235302) variant, exhibits strong absorbance in the UV region, typically around 240 nm. sigmaaldrich.com

The validation of the developed HPLC method would include assessing its linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability for routine analysis. sigmaaldrich.commedrxiv.orgdiva-portal.org

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, corticosteroids like this compound are not sufficiently volatile or thermally stable to be analyzed directly by GC. Therefore, a derivatization step is necessary to convert them into more volatile and thermally stable analogs. nih.govmdpi.com

Common derivatization strategies for corticosteroids involve the formation of silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives, or fluorinated acyl derivatives, like trifluoroacetyl (TFA) or heptafluorobutyryl (HFB) derivatives. researchgate.netnih.gov These derivatization reactions target the hydroxyl groups on the steroid nucleus, increasing their volatility and improving their chromatographic behavior. For instance, a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to prepare TMS derivatives. nih.gov

The resulting volatile derivatives can then be separated on a GC column, typically a nonpolar or medium-polarity capillary column (e.g., a dimethylpolysiloxane-based stationary phase). The separated components are then detected, most commonly by a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. GC-MS provides both retention time and mass spectral data, which allows for the definitive identification of the derivatized compound and any impurities. researchgate.netcapes.gov.br

Table 2: Common Derivatizing Agents for GC Analysis of Corticosteroids

| Derivatizing Agent | Abbreviation | Derivative Formed |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether |

| Trifluoroacetic Anhydride (B1165640) | TFAA | Trifluoroacetyl (TFA) ester |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl (HFB) ester |

| Propionic Anhydride | - | Propionyl ester |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This technique has become a cornerstone in the analysis of corticosteroids in complex matrices due to its specificity and low detection limits. nih.govnih.gov

For the analysis of this compound, an LC-MS method would typically employ a reversed-phase LC separation similar to that used in HPLC-UV. However, the mobile phase composition needs to be compatible with the mass spectrometer's ionization source. Volatile buffers and additives, such as formic acid or ammonium (B1175870) formate, are often used to facilitate ionization. nih.gov

Electrospray ionization (ESI) is a common ionization technique for corticosteroids, which can be detected in either positive or negative ion mode. nih.gov In positive ion mode, protonated molecules [M+H]⁺ or adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+NH₄]⁺) are typically observed. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation. In an MS/MS experiment, a specific parent ion is selected and fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting compounds. nih.govthermofisher.com

The high sensitivity of LC-MS/MS makes it particularly suitable for the analysis of trace levels of corticosteroids and their metabolites in biological fluids. nih.govnih.gov

Spectroscopic Methods for Structural Confirmation and Interaction Studies

Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound and for studying its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, including the precise stereochemistry of corticosteroids. Both ¹H and ¹³C NMR spectroscopy would be employed for the structural confirmation of this compound. rsc.org

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the protons in the steroid nucleus are highly dependent on their stereochemical orientation (axial or equatorial). For this compound, the presence of the double bond between C6 and C7 would significantly influence the chemical shifts of the neighboring protons.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is characteristic of its local electronic environment. The presence of the fluorine atom at C9 would have a significant effect on the chemical shifts of C9 and the adjacent carbon atoms, which can be observed through C-F coupling. nih.gov

Furthermore, given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a valuable tool. diva-portal.org ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with its chemical shift and coupling constants providing further structural confirmation. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule and confirm the stereochemistry at all chiral centers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. Key expected absorptions would include:

A strong absorption band for the carbonyl (C=O) stretching of the acetate group, typically around 1735-1750 cm⁻¹.

Stretching vibrations for the C=O groups of the α,β-unsaturated ketone in the A-ring (around 1660 cm⁻¹) and the ketone at C20 (around 1705 cm⁻¹).

A broad absorption for the hydroxyl (O-H) group stretching, typically in the region of 3200-3600 cm⁻¹.

C=C stretching for the double bonds in the A-ring.

C-O stretching vibrations for the acetate and alcohol functionalities.

A C-F stretching vibration, although this can sometimes be difficult to assign definitively in a complex molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the conjugated system of the A-ring (a 1,4-diene-3-one system) and the additional double bond at C6. This extended conjugation would result in a characteristic UV absorption maximum (λmax) in the range of 240-290 nm. jchps.comyoutube.com The exact position of the λmax and the molar absorptivity (ε) are valuable for both identification and quantification purposes, particularly in HPLC-UV analysis.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value |

| IR Spectroscopy | Carbonyl (acetate) stretch | ~1740 cm⁻¹ |

| Carbonyl (ketone) stretch | ~1705 cm⁻¹ (C20), ~1660 cm⁻¹ (C3) | |

| Hydroxyl stretch | ~3400 cm⁻¹ (broad) | |

| UV-Vis Spectroscopy | λmax | ~240-290 nm |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor. nih.govgiffordbioscience.com These assays are highly sensitive and robust, making them the gold standard for determining the affinity of a compound for its target. nih.gov The general principle involves the use of a radiolabeled ligand that binds to the receptor of interest. The binding of this radioligand can be displaced by an unlabeled compound, such as this compound, in a concentration-dependent manner.

Use of Tritiated Ligands for Receptor Characterization

In glucocorticoid receptor research, tritiated ([³H]) ligands are commonly employed due to their suitable specific activity and long half-life, which allows for flexibility in experimental design. nih.gov Steroids like [³H]dexamethasone or [³H]prednisolone are frequently used as the radioligand to label the glucocorticoid receptor. nih.govnih.gov The assay is typically performed using preparations of tissues or cells that express the glucocorticoid receptor, such as human liver cytosol or various cell lines. nih.govnih.gov

The process involves incubating the receptor preparation with a fixed concentration of the tritiated ligand in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, often through filtration or charcoal adsorption. nih.gov The amount of radioactivity in the bound fraction is then quantified using liquid scintillation counting.

Advanced Techniques for Investigating Steroid-Protein Interactions

Beyond equilibrium binding assays, more advanced techniques provide deeper insights into the dynamics and structural details of steroid-receptor interactions.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. arxiv.orgyoutube.comspringernature.com It provides valuable information on the kinetics of binding, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₐ or kₒff). youtube.comnicoyalife.com The ratio of these rate constants (kₐ/kₐ) yields the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity. youtube.com

In a typical SPR experiment for a steroid like this compound, the glucocorticoid receptor (or its ligand-binding domain) is immobilized on a sensor chip. nih.gov A solution containing the steroid is then flowed over the chip surface. The binding of the steroid to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.netemory.edu The association phase is monitored during the injection of the steroid, and the dissociation phase is observed when the steroid solution is replaced with a buffer. springernature.com

The resulting sensorgram, a plot of the SPR signal versus time, is analyzed using kinetic models to determine the rate constants. While specific SPR kinetic data for this compound is not available, the table below illustrates the type of data that can be obtained from such an analysis for other small molecule-receptor interactions.

| Compound | Receptor | kₐ (M⁻¹s⁻¹) | kₐ (s⁻¹) | Kₐ (nM) |

| Compound A | Receptor X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Compound B | Receptor X | 5.0 x 10⁴ | 5.0 x 10⁻⁴ | 10 |

This table is a hypothetical representation of SPR data for illustrative purposes.

X-ray Crystallography of Ligand-Bound Receptors (where applicable to general steroid research)

X-ray crystallography is a high-resolution technique that can determine the three-dimensional atomic structure of a protein-ligand complex. researchgate.netnih.gov In the context of steroid research, obtaining the crystal structure of the glucocorticoid receptor's ligand-binding domain (LBD) in complex with a ligand like this compound would provide invaluable insights into the precise molecular interactions that govern binding.

The process involves crystallizing the purified GR-LBD bound to the steroid. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and ligand can be determined. nih.gov

Metabolic Pathways and Biotransformation in Experimental Systems

In Vitro Metabolic Profiling Using Liver Microsomes or Cell Lines

The liver is the primary site of steroid metabolism, and in vitro systems such as liver microsomes and cultured cell lines are invaluable tools for elucidating the metabolic fate of compounds like 6-dehydrofluorocortisol acetate (B1210297). These systems contain a rich complement of drug-metabolizing enzymes responsible for Phase I and Phase II reactions.

Identification of Phase I (Oxidation, Reduction, Hydrolysis) Metabolites

Phase I metabolism of 6-dehydrofluorocortisol acetate is anticipated to involve a series of enzymatic modifications that increase its polarity. Based on the metabolism of similar corticosteroids, the following transformations are likely:

Hydrolysis: The initial and rapid metabolic step for this compound is the hydrolysis of the acetate ester at the C21 position by hepatic esterases, yielding the pharmacologically active alcohol, 6-dehydrofluorocortisol. nih.gov This reaction is a prerequisite for subsequent metabolic modifications.

Oxidation: Cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, are pivotal in the oxidation of corticosteroids. longdom.orgnih.gov For 6-dehydrofluorocortisol, several oxidative pathways are plausible:

6-Hydroxylation: The introduction of a hydroxyl group at the C6 position is a common metabolic route for many corticosteroids. nih.govnih.govresearchgate.net Given the 6-dehydro structure, this could lead to the formation of 6-hydroxy derivatives. Studies on dexamethasone (B1670325) have identified both 6β- and 6α-hydroxy metabolites, with the 6β-hydroxy metabolite being predominant in human liver microsomes. nih.govresearchgate.net

Side-Chain Cleavage: The C17 side chain can be cleaved, leading to the formation of androstane-type metabolites. This has been observed with dexamethasone, resulting in the formation of 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). nih.gov

Other Oxidations: Hydroxylation at other positions on the steroid nucleus, although less common, cannot be ruled out.

Reduction: The A-ring and the C20-ketone of the corticosteroid backbone are susceptible to reduction. The reduction of the Δ4-3-keto group can lead to the formation of dihydro and tetrahydro metabolites, as seen with fludrocortisone (B194907). longdom.org The C20-ketone can be reduced to a hydroxyl group, forming 20β-dihydrofluorocortisol, a metabolite identified in in vitro studies of fludrocortisone. drugbank.com

A proposed scheme of Phase I metabolic pathways for this compound is presented below:

| Parent Compound | Reaction | Key Enzymes | Predicted Metabolite | Supporting Evidence (Analogue) |

| This compound | Hydrolysis | Esterases | 6-Dehydrofluorocortisol | Fludrocortisone Acetate nih.gov |

| 6-Dehydrofluorocortisol | 6β-Hydroxylation | CYP3A4 | 6β-Hydroxy-6-dehydrofluorocortisol | Dexamethasone, Triamcinolone (B434) nih.govnih.gov |

| 6-Dehydrofluorocortisol | Side-Chain Cleavage | CYP17A1 | Androstane derivatives | Dexamethasone nih.gov |

| 6-Dehydrofluorocortisol | A-Ring Reduction | 5α/5β-Reductases | Dihydro/Tetrahydro metabolites | Fludrocortisone longdom.org |

| 6-Dehydrofluorocortisol | 20-Keto Reduction | 20-Ketosteroid Reductases | 20β-Hydroxy-6-dehydrofluorocortisol | Fludrocortisone drugbank.com |

Characterization of Phase II (Conjugation) Products

Following Phase I metabolism, the resulting metabolites, as well as the parent alcohol, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion. nih.gov The primary conjugation pathways for corticosteroids are:

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups. The C21-hydroxyl group is a primary site for glucuronidation. longdom.orgwikipedia.org

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to hydroxyl moieties. longdom.orgwikipedia.org

Therefore, it is expected that 6-dehydrofluorocortisol and its Phase I metabolites are excreted as glucuronide and sulfate (B86663) conjugates. longdom.orgfrontiersin.org

Comparative Biotransformation in Various Non-Human Species

The metabolism of xenobiotics, including corticosteroids, can exhibit significant interspecies variability. Understanding these differences is crucial for the extrapolation of animal data to humans.

Species-Specific Metabolic Enzymes and Pathways

Studies on other corticosteroids have revealed notable species-specific differences in metabolism:

Rodents vs. Humans: In the case of dexamethasone, the metabolic profile of the male rat is qualitatively similar to that of humans. drugbank.com However, 6-hydroxylation, a major pathway in humans, is most extensive in hamsters. drugbank.com The teratogenic effects and metabolism of triamcinolone acetonide have been investigated in the rat embryomaternal unit. nih.gov

Primates: While the general character of corticosteroid metabolism is similar between lower simians and humans, there are significant quantitative and qualitative differences. Macaca mulatta (rhesus monkey) and Papio hamadryas (hamadryas baboon) have been identified as being most similar to humans in this regard. nih.gov

Based on these findings, it is reasonable to expect that the metabolic profile of this compound would also vary among different animal species used in preclinical studies.

Excretion Profiles of Metabolites in Experimental Animals

The primary route of excretion for corticosteroid metabolites is via the urine. longdom.org In rats, the effect of 6-dehydro derivatives of corticosteroids on urinary excretion of sodium and potassium has been documented, though the specific metabolites were not identified. The elimination of fludrocortisone and its metabolites occurs mainly through hepatic metabolism followed by renal excretion as glucuronide and sulfate conjugates. longdom.org Similarly, triamcinolone metabolites are excreted in both urine and feces. wikipedia.org

Enzyme Kinetics and Inhibitor Studies of Steroid Metabolizing Enzymes

The kinetics of the enzymes involved in the metabolism of this compound and their susceptibility to inhibitors are critical for predicting potential drug-drug interactions.

CYP3A4 Kinetics: For dexamethasone, a structurally related fluorinated corticosteroid, the Michaelis-Menten kinetics for 6-hydroxylation have been determined in human liver microsomes. The Km values for 6β- and 6α-hydroxydexamethasone formation were found to be 23.2 ± 3.8 µM and 25.6 ± 1.6 µM, respectively. The corresponding Vmax values were 14.3 ± 9.9 and 4.6 ± 3.1 pmol/min/mg protein. nih.govresearchgate.net These values provide an estimate for the affinity and turnover rate of CYP3A4 for similar fluorinated corticosteroids.

Inhibition of Metabolism:

CYP3A4 Inhibitors: The metabolism of this compound is expected to be significantly inhibited by potent CYP3A4 inhibitors such as ketoconazole. nih.govresearchgate.net

Mechanism-Based Inhibition: Some steroids, like gestodene, can act as mechanism-based inactivators of CYP3A4, leading to a time-dependent and irreversible loss of enzyme activity. nih.gov

Impact of Fluorination: The 9α-fluorine atom in fludrocortisone has been shown to impair its oxidation by 11β-hydroxysteroid dehydrogenases, which may contribute to its high mineralocorticoid potency. drugbank.com This highlights how specific structural modifications can influence enzymatic reactions. Studies on the renal metabolism of 9α-fluorinated steroids have further characterized the differential activities of 11β-hydroxysteroid dehydrogenase isoenzymes. nih.gov

Cytochrome P450 (CYP) Mediated Metabolism

There is currently no published data from in vitro or in vivo experimental systems that specifically identifies the Cytochrome P450 isozymes involved in the metabolism of this compound. Studies using human liver microsomes, recombinant CYP enzymes, or animal models would be necessary to determine which CYP enzymes, if any, are responsible for its biotransformation. Such studies would typically identify the formation of hydroxylated or other oxidized metabolites.

Glucuronidation and Sulfation Pathways

Similarly, there is a lack of information regarding the conjugation of this compound via glucuronidation and sulfation. To date, no studies have reported the formation of glucuronide or sulfate conjugates of this compound in experimental systems. Identifying the specific UGT and SULT enzymes responsible for its conjugation would require targeted research using relevant in vitro assays with liver fractions or recombinant enzymes.

Applications As a Research Tool and Chemical Probe

Utilization in In Vitro Assays for Receptor Screening

The introduction of a double bond between the 6th and 7th carbons in the cortisol backbone significantly alters the molecule's interaction with steroid receptors. Research has demonstrated that 6-dehydro derivatives of corticosteroids, including 6-dehydro-9α-fluorocortisol acetate (B1210297), exhibit a marked reduction in binding affinity for Type II glucocorticoid receptors (GR). nih.govnih.gov Conversely, their affinity for Type I mineralocorticoid receptors (MR) is not substantially diminished. nih.govnih.gov This differential binding profile makes 6-dehydrofluorocortisol acetate a useful tool in in vitro receptor screening assays.

By employing this compound, researchers can selectively probe the function of mineralocorticoid receptors even in the presence of glucocorticoids. In competitive binding assays, this compound can be used to displace mineralocorticoids from their receptors without significantly affecting glucocorticoid receptor binding, allowing for the characterization of MR-specific effects. nih.gov This is particularly valuable in tissues and cell lines that express both receptor types, helping to elucidate the distinct physiological roles mediated by each. The ability of 6-dehydro derivatives to preferentially bind to Type I receptors allows for the investigation of sodium retention mechanisms and the competition for these receptors with endogenous mineralocorticoids. nih.govnih.gov

Table 1: Receptor Binding Profile of 6-Dehydro Corticosteroids

| Compound | Receptor Type | Binding Affinity | Implication for In Vitro Assays |

|---|---|---|---|

| This compound | Type I (Mineralocorticoid) | Preferential Binding | Useful for selective investigation of MR function and competitive binding studies. |

| Type II (Glucocorticoid) | Substantially Reduced | Allows for dissecting MR-mediated pathways from GR-mediated pathways. | |

| Aldosterone | Type I (Mineralocorticoid) | High | Endogenous ligand for MR, used as a comparator. |

| Dexamethasone (B1670325) | Type II (Glucocorticoid) | High | Potent GR agonist, used as a comparator for GR-specific effects. wikipedia.org |

Development as a Standard for Steroid Quantification

In the field of analytical chemistry, particularly in the quantification of steroid hormones in biological matrices, the use of appropriate internal standards is crucial for accuracy and precision. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the simultaneous measurement of multiple steroids. nih.govresearchgate.net For these analyses, stable isotope-labeled steroids or structurally related synthetic steroids that are not endogenously present are often employed as internal standards. nih.govsigmaaldrich.com

While there is no widespread documentation of this compound as a commercially available certified reference material, its properties make it a suitable candidate for development as an analytical standard. nih.govcerilliant.com Its synthetic nature means it would not be present in biological samples, avoiding interference with the measurement of endogenous steroids. Furthermore, its fluorination provides a distinct mass-to-charge ratio, which is advantageous for mass spectrometric detection. nih.gov The development of certified reference materials for synthetic corticosteroids is an ongoing process to improve the accuracy and traceability of analytical results in clinical and research laboratories. nih.govnih.gov The use of such standards is critical for assessing iatrogenic hypothalamic-pituitary-adrenal axis suppression and Cushing syndrome. nih.govresearchgate.net

Table 2: Potential Characteristics of this compound as an Analytical Standard

| Property | Advantage for Steroid Quantification |

|---|---|

| Synthetic Origin | No endogenous interference in biological samples. |

| Fluorination | Distinct mass-to-charge ratio for selective detection in mass spectrometry. |

| Structural Similarity to Cortisol | Similar extraction efficiency and chromatographic behavior to the analyte of interest. |

| Chemical Stability | Potential for long shelf-life as a reference material. |

Application in Animal Models for Investigating Steroid Hormonal Regulation (non-clinical endpoint focus)

The unique receptor binding profile of this compound has been exploited in animal models to investigate the specific roles of mineralocorticoid and glucocorticoid pathways in regulating physiological processes. A notable application is in the study of electrolyte balance.

In a study using adrenalectomized rats, the administration of 6-dehydro-9α-fluorocortisol acetate was shown to influence the urinary excretion of sodium (Na+) and potassium (K+). nih.gov Due to its preferential binding to the Type I mineralocorticoid receptor, which is responsible for sodium retention, this compound can be used to probe the regulation of these ion fluxes. nih.govnih.gov Researchers observed that when administered alongside potent mineralocorticoids, the 6-dehydro derivative led to an increase in both natriuresis (sodium excretion) and kaliuresis (potassium excretion). nih.gov This finding was interpreted as evidence for a Type II receptor-mediated effect on these ion fluxes, demonstrating the utility of this compound in dissecting the contributions of different steroid receptor systems in vivo. nih.gov

While the use of this specific compound in broader studies of the hypothalamic-pituitary-adrenal (HPA) axis is not extensively documented, the use of other 6-dehydrocorticosteroids in various animal models of adrenal diseases provides a framework for its potential applications. nih.govmdpi.comnih.govnih.gov For instance, such compounds could be used to investigate the consequences of altered mineralocorticoid signaling in models of congenital adrenal hyperplasia or other endocrine disorders. nih.govmdpi.com

Use in Structure-Activity Relationship Studies of Novel Steroid Analogs

Structure-activity relationship (SAR) studies are fundamental to the design of new drugs with improved potency and selectivity. This compound serves as an important reference compound in the SAR of corticosteroids. The introduction of a 6-dehydro double bond and a 9α-fluoro group are key structural modifications that dramatically alter the biological activity profile compared to the parent cortisol molecule.

The 9α-fluorination is known to enhance both glucocorticoid and mineralocorticoid activity, likely due to the electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq In contrast, the introduction of a double bond at the 6,7-position significantly reduces the affinity for glucocorticoid receptors. nih.gov The combination of these two features in this compound results in a molecule with a distinct separation of mineralocorticoid and glucocorticoid effects.

By comparing the receptor binding affinities and functional activities of this compound with other cortisol analogs (e.g., cortisol, dexamethasone, 9α-fluorocortisol), researchers can systematically evaluate the contribution of each structural modification. wikipedia.orguomustansiriyah.edu.iqacs.org This knowledge is critical for the rational design of novel steroid analogs with desired therapeutic profiles, such as potent anti-inflammatory agents with minimal mineralocorticoid side effects, or selective mineralocorticoid receptor modulators. The study of such analogs helps to build a more comprehensive understanding of the steroid pharmacophore and the structural requirements for specific receptor interactions. uomustansiriyah.edu.iq

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aldosterone |

| Cortisol |

| Dexamethasone |

| 9α-fluorocortisol |

| 6-dehydro-9α-fluorocortisol acetate |

| Mineralocorticoids |

Future Directions and Emerging Research Avenues

Development of More Selective Steroid Modulators Based on its Structure

The quest for more selective steroid modulators with improved therapeutic profiles and reduced side effects is a continuous endeavor in medicinal chemistry. The structure of 6-Dehydrofluorocortisol acetate (B1210297) offers a promising scaffold for the design of such molecules. The presence of the 6-dehydro modification has been shown to decrease affinity for the glucocorticoid receptor (GR, or Type II), while maintaining a preference for the mineralocorticoid receptor (MR, or Type I). nih.gov This inherent selectivity provides a strong starting point for developing novel compounds with enhanced MR antagonism or modulation.

Future research could focus on further modifying the 6-Dehydrofluorocortisol acetate backbone to fine-tune this selectivity. Strategies could include the introduction of different substituents at various positions of the steroid nucleus to optimize interactions with the ligand-binding domains of the MR and GR. The development of selective glucocorticoid receptor modulators (SGRMs) has demonstrated that it is possible to dissociate the beneficial anti-inflammatory effects from the detrimental metabolic side effects of glucocorticoids. nih.gov A similar approach could be applied to develop selective mineralocorticoid receptor modulators (SMRMs) based on the 6-dehydro structure, potentially leading to new therapies for conditions like hypertension and heart failure with a better safety profile. nih.gov

Investigation of Unexplored Receptor Interactions

While initial studies have highlighted the preferential binding of 6-dehydro-9α-fluorocortisol acetate to the mineralocorticoid receptor over the glucocorticoid receptor, a comprehensive understanding of its interactions with other nuclear receptors and cellular targets remains to be elucidated. nih.gov The introduction of a fluorine atom at the 9α position is known to enhance both glucocorticoid and mineralocorticoid activity, and its interplay with the 6-dehydro modification warrants deeper investigation. uomustansiriyah.edu.iq

Future research should aim to characterize the complete receptor binding profile of this compound. This would involve screening its activity against a panel of steroid hormone receptors, including progesterone (B1679170) and androgen receptors, to identify any potential off-target effects or novel therapeutic applications. Furthermore, investigating the downstream effects of its binding to the mineralocorticoid receptor is crucial. Understanding how it modulates the expression of specific genes and cellular pathways could reveal novel mechanisms of action and potential therapeutic targets. For instance, studies on other corticosteroids have shown that their anti-inflammatory activity can be mediated through complex protein-protein interactions that lead to the transcriptional inhibition of pro-inflammatory targets. nih.gov Exploring similar mechanisms for this compound could open up new therapeutic possibilities.

Advancements in Stereoselective Synthesis for Related Derivatives

The development of novel analogs of this compound with improved properties hinges on the availability of efficient and stereoselective synthetic methods. Recent progress in steroid synthesis, driven by new catalytic methods, offers exciting possibilities for creating a diverse library of derivatives for structure-activity relationship (SAR) studies. nih.govacs.org

Future synthetic efforts could focus on developing more efficient routes to introduce the 6-dehydro functionality and the 9α-fluoro group. Advances in electrophilic fluorination and catalytic dehydrogenation could streamline the synthesis of the core scaffold. nih.gov Furthermore, modern synthetic methodologies, such as chemo-, regio-, and stereoselective synthesis, can be employed to introduce a wide range of functional groups at various positions of the steroid nucleus. rsc.org For example, the stereoselective synthesis of fluorinated steroid derivatives is an active area of research, and these methods could be adapted to create novel analogs of this compound with unique stereochemical configurations. nih.gov The ability to synthesize a variety of derivatives is essential for systematically exploring the SAR and identifying compounds with optimal therapeutic profiles.

Integration of Computational Chemistry and Molecular Dynamics Simulations in SAR Studies

Computational chemistry and molecular dynamics (MD) simulations are powerful tools that can provide valuable insights into the interactions between ligands and their receptors, thereby accelerating the drug discovery process. These in silico methods can be instrumental in guiding the design of more potent and selective analogs of this compound.

Molecular modeling can be used to build three-dimensional models of the ligand-binding domains of the mineralocorticoid and glucocorticoid receptors complexed with this compound. nih.gov These models can help to visualize the key interactions that govern binding affinity and selectivity. MD simulations can then be employed to study the dynamic behavior of these complexes, providing a deeper understanding of the conformational changes that occur upon ligand binding. nih.gov

This information can be used to develop quantitative structure-activity relationship (QSAR) models that correlate the structural features of different derivatives with their biological activity. nih.gov Such models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets and reducing the need for extensive and costly experimental screening. The integration of these computational approaches will be crucial for efficiently exploring the chemical space around this compound and for the rational design of the next generation of selective steroid modulators.

Q & A

Q. What are the critical safety protocols for handling 6-Dehydrofluorocortisol acetate in laboratory settings?

Researchers must mitigate static discharge risks and avoid ignition sources. Use respiratory protection (e.g., NIOSH-approved filters for brief exposure; self-contained breathing apparatus for prolonged use) and nitrile gloves. Store separately from consumables, and follow hygiene protocols (e.g., handwashing post-handling). Ensure workspace ventilation aligns with OSHA HCS guidelines for glucocorticoid derivatives .

Q. How should researchers prepare sodium acetate buffers for stabilizing this compound in aqueous solutions?

Prepare a 0.1 M sodium acetate-acetic acid buffer (pH 3.6–5.6) by mixing 0.1 M sodium acetate trihydrate and glacial acetic acid. Validate pH using calibrated meters, and filter-sterilize (0.22 µm) to remove particulates. Buffer capacity peaks at pH ≈ pKa (4.76), ensuring maximal stability for fluorinated steroids. Pre-test buffer compatibility with downstream assays (e.g., HPLC) to avoid interference .

Q. What methodological steps ensure accurate quantification of this compound in biological matrices?

Use LC-MS/MS with deuterated internal standards (e.g., d4-fludrocortisone) to correct for matrix effects. Optimize extraction protocols: homogenize tissues in ice-cold methanol (1:5 w/v), centrifuge (15,000 × g, 10 min), and evaporate supernatants under nitrogen. Calibrate with a 6-point curve (1–100 ng/mL) and validate precision (CV <15%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported glucocorticoid vs. mineralocorticoid receptor binding affinities of this compound?

Conduct competitive binding assays under standardized conditions (e.g., 25°C, 1% BSA in PBS) using HEK-293 cells transfected with human GR or MR. Compare IC50 values against fludrocortisone acetate (positive control) and dexamethasone (GR-specific control). Normalize data to receptor expression levels (qPCR) and apply allosteric binding models (e.g., two-site Hill equation) to account for fluorination-induced conformational changes .

Q. What experimental designs optimize detection of this compound's off-target effects on adrenal steroidogenesis?

Use primary human adrenocortical cells treated with 10 nM–1 µM compound for 24–72 hrs. Measure cortisol, aldosterone, and DHEA-S via ELISA. Include ACTH (10 pM) and angiotensin II (100 nM) as positive controls. Apply RNA-seq to profile STAR, CYP11B1/B2, and HSD3B2 expression. Use ANOVA with Tukey’s post hoc test to distinguish dose-dependent suppression from compensatory feedback loops .

Q. How should researchers integrate conflicting in vitro-in vivo pharmacokinetic data for this compound?

Develop a PBPK model incorporating hepatic first-pass metabolism (CYP3A4/5 clearance), plasma protein binding (95% albumin), and tissue:plasma partition coefficients. Validate against rat IV/PO studies (dose: 0.1–5 mg/kg). Use sensitivity analysis to identify critical parameters (e.g., intrinsic clearance variability >30% requires in vitro-in vivo extrapolation adjustments) .

Data Analysis & Interpretation

Q. What statistical approaches address batch variability in this compound stability studies?

Apply mixed-effects models to account for inter-batch differences (e.g., temperature fluctuations ±2°C). Include fixed effects (time, pH) and random effects (analyst, HPLC column lot). Use accelerated stability testing (40°C/75% RH) with Arrhenius extrapolation to predict shelf-life. Report 95% confidence intervals for degradation rates to quantify uncertainty .

Q. How can researchers validate the specificity of antibodies used in this compound immunoassays?

Perform cross-reactivity screening against 50+ steroids (e.g., cortisol, prednisolone, 11-deoxycorticosterone) at 1–1000 ng/mL. Use surface plasmon resonance (SPR) to measure binding kinetics (KD <1 nM required). Confirm absence of matrix interference via spike-recovery tests in serum/plasma (recovery 85–115%). Publish validation data following CLSI EP17-A2 guidelines .

Experimental Design & Reporting

Q. What criteria define rigorous dose selection for this compound toxicity studies?

Base doses on allometric scaling from rodent NOAEL (e.g., 0.3 mg/kg/day in rats ≈ 0.05 mg/kg in humans). Include three subtoxic doses (10×, 5×, 1× therapeutic equivalent) and one supratherapeutic dose (50×). Monitor electrolytes (Na+/K+ ratio) and adrenal histopathology. Use Hill slope analysis to model dose-response thresholds for hypokalemia .

Q. How should researchers structure multidisciplinary studies on this compound's epigenetic effects?

Combine ChIP-seq (GR chromatin binding), methylCapture-seq (DNA methylation), and metabolomics (ATP/NADPH ratios). Use hierarchical clustering to link transcriptional changes (e.g., FKBP5 induction) to metabolic shifts. Consult biostatisticians for false discovery rate (FDR) corrections in multi-omics integration. Pre-register analysis pipelines on Open Science Framework to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.